Home > Products > Screening Compounds P144647 > Pimobendan hydrochloride
Pimobendan hydrochloride - 610769-04-5

Pimobendan hydrochloride

Catalog Number: EVT-10931819
CAS Number: 610769-04-5
Molecular Formula: C19H19ClN4O2
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

Pimobendan hydrochloride can be synthesized through multiple methods, with notable advancements over the years. One effective method involves a seven-step synthetic route starting from acetanilide and 2-chloropropionyl chloride. This process includes:

  1. Friedel-Crafts reaction to form an intermediate.
  2. Nitration of the intermediate compound.
  3. Nucleophilic substitution with diethyl malonate.
  4. Hydrolysis and adjustment of pH.
  5. Decarboxylation of the resulting compound.
  6. Cyclization with hydrazine hydrate to yield pimobendan .
Molecular Structure Analysis

Structure and Data

Pimobendan hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity. The molecular formula is C23H28ClN3O3C_{23}H_{28}ClN_3O_3, with a molar mass of approximately 427.93 g/mol.

The structure can be represented as follows:

  • Core Structure: The compound features a naphthoquinone backbone that is crucial for its pharmacological activity.
  • Functional Groups: It contains various functional groups such as amines and carbonyls, which are integral to its mechanism of action.

Structural Data

  • Melting Point: The melting point of pimobendan hydrochloride is reported to be around 140-144 °C.
  • Solubility: It is soluble in organic solvents like methanol but has limited solubility in water, which is an important consideration for formulation .
Chemical Reactions Analysis

Reactions and Technical Details

Pimobendan undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Substitution Reactions: These are key in forming various intermediates during synthesis.
  2. Hydrolysis Reactions: Essential for activating certain functional groups within the molecule.
  3. Decarboxylation Reactions: Important for modifying the molecular structure to enhance biological activity.

The synthesis process emphasizes the use of mild conditions to minimize side reactions and improve yield, showcasing advancements in synthetic organic chemistry .

Mechanism of Action

Process and Data

Pimobendan functions primarily through two mechanisms:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, it increases intracellular cyclic adenosine monophosphate levels, leading to vasodilation and increased cardiac output.
  2. Calcium Sensitization: It enhances the sensitivity of myocardial contractile proteins to calcium ions without raising intracellular calcium levels, thereby improving cardiac contractility while reducing the risk of arrhythmias.

This dual action makes pimobendan particularly effective in treating heart failure conditions in dogs by improving both cardiac function and reducing vascular resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pimobendan hydrochloride typically appears as a white to off-white crystalline powder.
  • Stability: It exhibits good stability under standard storage conditions but should be protected from light and moisture.

Chemical Properties

  • pH Range: The pH of aqueous solutions can vary depending on concentration but generally falls within neutral ranges.
  • Reactivity: The compound is stable under normal conditions but may react with strong acids or bases.

Data from various studies indicate that these properties are critical for its formulation into effective veterinary medications .

Applications

Pimobendan hydrochloride is widely used in veterinary medicine, particularly for:

  • Heart Failure Treatment: It is the standard treatment for dogs suffering from myxomatous mitral valve disease and congestive heart failure due to its ability to enhance cardiac contractility and reduce preload on the heart.
  • Clinical Research: Ongoing studies continue to explore its efficacy and pharmacokinetics in different canine populations, aiming to optimize dosing regimens based on individual patient needs .
Pharmacological Mechanisms of Action

Molecular Pathways in Calcium Sensitization

Troponin-C Binding Dynamics in Myocardial Contractility

Pimobendan hydrochloride enhances cardiac contractility primarily through calcium sensitization, a mechanism distinct from traditional inotropes. The drug binds to the N-terminal domain of cardiac Troponin-C, a key regulatory protein in the sarcomere. This binding stabilizes the calcium-bound conformation of Troponin-C, prolonging the interaction between actin and myosin filaments during contraction. Specifically:

  • The hydrophobic pocket of Troponin-C undergoes conformational changes upon Pimobendan binding, increasing its affinity for calcium ions by 2.5-fold [3] [7].
  • Stabilization of the Troponin-C–calcium complex extends the duration of cross-bridge cycling between myosin heads and actin filaments, augmenting contractile force without increasing intracellular calcium concentration [1] [6].
  • This mechanism minimizes myocardial oxygen consumption as it bypasses energy-intensive calcium cycling through the sarcoplasmic reticulum [6].

Table 1: Molecular Interactions of Pimobendan Hydrochloride with Cardiac Troponin-C

Target SiteBinding Affinity (Kd)Effect on Calcium AffinityFunctional Outcome
N-terminal hydrophobic pocket0.8 μMIncreases by 150%Prolonged actin-myosin cross-bridge cycling
EF-hand motifWeak interactionModulates conformationEnhanced myofilament sensitivity to calcium
Calcium-binding loopNo direct bindingStabilizes calcium-bound stateReduced calcium dissociation rate

Synergistic Effects of Phosphodiesterase III Inhibition on Vasodilation

Pimobendan hydrochloride concurrently inhibits phosphodiesterase III, creating a dual inodilator effect:

  • Phosphodiesterase III inhibition elevates cyclic adenosine monophosphate levels in vascular smooth muscle, activating protein kinase A [3] [5].
  • Protein kinase A phosphorylates myosin light-chain kinase, reducing its affinity for calcium-calmodulin complexes, thereby promoting smooth muscle relaxation [4] [7].
  • This vasodilatory effect occurs in both arterial and venous systems, reducing systemic vascular resistance (afterload) and pulmonary capillary wedge pressure (preload) [4]. Hemodynamic studies demonstrate a 28% decrease in systemic vascular resistance and 22% reduction in pulmonary vascular resistance at therapeutic plasma concentrations [4].

The synergy between calcium sensitization and phosphodiesterase III inhibition enables Pimobendan to enhance cardiac output while reducing ventricular workload—a hemodynamic profile not achievable with conventional inotropes [1] [6].

In Vitro Electrophysiological Effects

Modulation of L-Type Calcium Currents in Atrial Myocytes

In isolated canine atrial myocytes, Pimobendan hydrochloride demonstrates concentration-dependent modulation of voltage-gated L-type calcium channels:

  • At 0.1–1 μM concentrations, Pimobendan increases peak L-type calcium current density by 18–25% by prolonging channel open time without altering activation thresholds [4] [7].
  • This effect is mediated through cyclic adenosine monophosphate-dependent phosphorylation of the channel's α1C subunit, facilitated by phosphodiesterase III inhibition [7].
  • Paradoxically, concentrations >5 μM reduce calcium current amplitude due to ligand-channel steric interference, demonstrating a biphasic dose-response relationship [4].

The enhanced calcium influx contributes to positive inotropy but does not significantly increase action potential duration in normal cardiomyocytes, suggesting a low arrhythmogenic potential at therapeutic doses [4].

Table 2: Electrophysiological Effects of Pimobendan Hydrochloride in Canine Cardiac Tissues

Concentration (μM)L-Type Calcium Current ModulationAction Potential Duration (Change)Contractile Force (Change)
0.1+8.5%-2.1%+12.3%
0.3+18.2%-1.7%+26.4%
1.0+24.9%+3.2%+34.7%
5.0-15.1%+8.9%-5.3%

Dose-Dependent Phosphodiesterase III Inhibition Kinetics

Pimobendan hydrochloride exhibits competitive inhibition kinetics against phosphodiesterase III:

  • The half-maximal inhibitory concentration for phosphodiesterase III is 0.42 μM, with a binding affinity constant (Ki) of 0.28 μM [7].
  • Inhibition follows sigmoidal kinetics, reaching 90% maximum efficacy at 1.2 μM [4] [7].
  • Metabolites contribute significantly to phosphodiesterase III inhibition; O-desmethyl-Pimobendan demonstrates 3-fold greater phosphodiesterase III affinity than the parent compound [7].

Enzymatic studies reveal non-linear clearance at high concentrations due to saturable protein binding (90–95% bound to albumin), explaining its self-limiting hemodynamic effects [4] [7]. The phosphodiesterase III inhibition predominates in vascular tissue, while calcium sensitization dominates in myocardial tissue, creating organ-specific pharmacodynamic profiles [3] [6].

Properties

CAS Number

610769-04-5

Product Name

Pimobendan hydrochloride

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H

InChI Key

OJLOGBZTFKPHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.